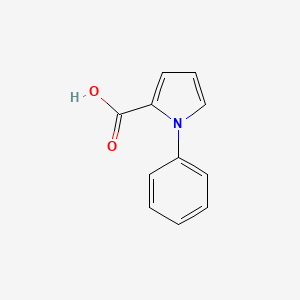

1-phenyl-1H-pyrrole-2-carboxylic acid

描述

Contextual Overview of Pyrrole-2-Carboxylic Acid Derivatives

Pyrrole-2-carboxylic acid and its derivatives represent a fundamental class of heterocyclic compounds that are integral to contemporary chemical and pharmaceutical research. rsc.org These structures are not only found in various natural products but also serve as indispensable building blocks for the synthesis of molecules with significant therapeutic potential. rsc.org The pyrrole (B145914) core's unique electronic properties and structural versatility make it a privileged scaffold in medicinal chemistry. rsc.org

Derivatives of pyrrole-2-carboxylic acid have been investigated for a range of biological activities. For instance, various 4,5-dihalopyrrole-2-carboxylic acid derivatives have been synthesized and evaluated for their potential as antibacterial agents. acs.org Furthermore, the pyrrole-2-carboxamide scaffold is a key feature in the design of inhibitors for the mycobacterial membrane protein large 3 (MmpL3), which is a crucial target for developing treatments for drug-resistant tuberculosis. nih.gov Research has shown that attaching specific substituent groups to the pyrrole ring can significantly enhance anti-tuberculosis activity while maintaining low cytotoxicity. nih.gov The core structure, 1H-pyrrole-2-carboxylic acid, is classified as a pyrrole carboxylic acid where the carboxyl group is attached at the C2 position. drugbank.comnist.gov

The broad utility of these compounds extends to their role as precursors in the synthesis of more complex molecules. They are often isolated from natural sources like fungi and plants, highlighting their biological relevance. nih.gov

Significance of Phenyl Substitution at the N1-Position in Pyrrole Chemistry

The substitution of a phenyl group at the N1-position of the pyrrole ring profoundly influences the molecule's electronic properties, reactivity, and three-dimensional structure. Pyrrole is an electron-rich aromatic heterocycle because the nitrogen atom's lone pair of electrons is delocalized into the ring, creating a 6 π-electron system. wikipedia.orguobaghdad.edu.iq This makes pyrrole more reactive than benzene (B151609) towards electrophilic aromatic substitution. uobaghdad.edu.iqpearson.com

When a phenyl group is attached to the nitrogen (forming an N-arylpyrrole), it can act as an electron-withdrawing group, which modulates the reactivity of the pyrrole ring. msu.edu This N-substitution is a common strategy to prevent N-protonation, which can destroy the ring's aromaticity, and to direct subsequent reactions to specific positions on the ring. msu.edu

Furthermore, the N-arylpyrrole linkage introduces the possibility of axial chirality. nih.govnih.govresearchgate.net Due to hindered rotation around the C-N bond, these molecules can exist as stable, non-interconverting atropisomers. escholarship.org These C-N axially chiral N-arylpyrrole motifs are considered privileged scaffolds in many biologically active molecules and are increasingly used as chiral ligands and organocatalysts in asymmetric synthesis. nih.govnih.govresearchgate.netescholarship.org The development of methods for the atroposelective synthesis of N-arylpyrroles is an active area of research, aiming to create molecules with specific three-dimensional arrangements for applications in catalysis and drug design. nih.govnih.govescholarship.org

Historical Perspectives and Early Synthetic Endeavors for 1-Phenyl-1H-Pyrrole-2-Carboxylic Acid

The synthesis of substituted pyrroles has a rich history, with the Paal-Knorr synthesis, first reported in 1884, being a cornerstone method. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. wikipedia.orgorganic-chemistry.org The use of a primary amine, such as aniline (B41778), allows for the direct formation of N-substituted pyrroles, including N-phenyl derivatives. wikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism, elucidated in the 1990s, involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org This method's versatility and operational simplicity have made it a widely used strategy for accessing a diverse range of N-substituted pyrroles. rsc.orgorganic-chemistry.org

While specific early reports on the synthesis of this compound are not extensively detailed in initial literature, its synthesis falls under established chemical principles. Modern synthetic procedures often involve the N-arylation of a pre-formed pyrrole ester, such as methyl 1H-pyrrole-2-carboxylate, using phenylboronic acid in the presence of a copper catalyst, followed by hydrolysis of the ester to the carboxylic acid. semanticscholar.org For example, a contemporary synthesis reported in 2023 involved reacting methyl 1H-pyrrole-2-carboxylate with phenylboronic acid, copper(II) acetate, and pyridine (B92270), followed by alkaline hydrolysis to yield this compound as a white crystalline solid. semanticscholar.org

Scope and Objectives of Research on this compound

Current research on this compound and its derivatives is primarily driven by its potential as a versatile building block in medicinal chemistry and materials science. The defined structure, featuring both a pyrrole and a phenyl ring, allows for systematic modifications to explore structure-activity relationships (SAR).

A significant objective is its use as a scaffold for the development of novel therapeutic agents. Researchers have utilized this compound as a starting point for creating inhibitors of specific biological targets. For example, it served as a core structure in the synthesis of new aryl- and acylsulfonamides designed as state-dependent inhibitors of the Nav1.3 voltage-gated sodium channel, a target for pain and neurological disorders. semanticscholar.org In another study, the related 2-phenyl-1H-pyrrole-3-carboxamide scaffold was investigated for developing inverse agonists for the 5-HT6 serotonin (B10506) receptor, which is a target for cognitive enhancement in neurological diseases. acs.org

In materials science and supramolecular chemistry, derivatives such as 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid are explored for their ability to form predictable, hydrogen-bonded networks in the solid state. rsc.org The substitution pattern on the phenyl ring can be precisely tuned to control the crystal packing, leading to the formation of one-, two-, or three-dimensional structures. rsc.org This research is aimed at designing new materials with specific structural and functional properties.

Data and Research Findings

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₁H₉NO₂ | nih.gov |

| Molar Mass | 187.19 g/mol | nih.gov |

| Melting Point | 164-169 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| InChI Key | GMLCQPJLSFPJMX-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

| CAS Number | 78540-03-1 | nih.gov |

Table 2: Summary of Research Applications for Phenyl-Pyrrole Scaffolds

| Research Area | Scaffold/Derivative | Objective/Finding | Source |

| Medicinal Chemistry | This compound | Core scaffold for synthesizing inhibitors of the Nav1.3 sodium channel. | semanticscholar.org |

| Medicinal Chemistry | 2-Phenyl-1H-pyrrole-3-carboxamide | Central core for developing 5-HT6 receptor inverse agonists for cognitive enhancement. | acs.org |

| Materials Science | 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives | Used as hydrogen-bonding motifs to create 1D, 2D, and 3D networks in the solid state. | rsc.org |

| Asymmetric Catalysis | Axially Chiral N-Arylpyrroles | Utilized as chiral ligands and catalysts in asymmetric synthesis. | nih.govnih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-phenylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLCQPJLSFPJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280909 | |

| Record name | 1-phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78540-03-1 | |

| Record name | 78540-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylpyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Phenyl 1h Pyrrole 2 Carboxylic Acid and Its Precursors

Direct Synthesis Approaches to 1-Phenyl-1H-Pyrrole-2-Carboxylic Acid

Direct synthesis involves constructing the final molecule through strategic ring formation or by the sequential functionalization of a simpler pyrrole (B145914) core.

Classic cyclization reactions provide a powerful means to construct the substituted pyrrole ring system from acyclic precursors. These methods often allow for the simultaneous installation of the N-phenyl group and a precursor to the C2-carboxylic acid.

Paal-Knorr Synthesis : This is one of the most direct and widely used methods for preparing N-substituted pyrroles. google.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline (B41778), to form the N-phenyl pyrrole core. organic-chemistry.orgacs.orgmdpi.com The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal, followed by cyclization and dehydration. organic-chemistry.org To obtain the desired C2-carboxylate functionality, a 1,4-dicarbonyl compound bearing an ester group, such as a 4-oxo-gamma-keto ester, would be required. Numerous modifications to the Paal-Knorr synthesis exist, including the use of various catalysts and reaction conditions to improve yields and accommodate sensitive functional groups. mdpi.comrsc.org

Hantzsch Pyrrole Synthesis : The Hantzsch synthesis is another versatile method that involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. mdpi.com To synthesize a precursor for this compound, one could react an appropriate β-ketoester with aniline and an α-haloketone or α-haloaldehyde. mdpi.commdpi.com The mechanism begins with the formation of an enamine from the β-ketoester and aniline, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination yield the substituted pyrrole ester, which can be hydrolyzed to the final carboxylic acid. mdpi.com Solid-phase syntheses using the Hantzsch methodology have also been developed, allowing for the generation of pyrrole-3-carboxamides. acs.org

Knorr Pyrrole Synthesis : The Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. organic-chemistry.org This method is widely used for preparing a variety of pyrrole derivatives. google.com For the target molecule, an α-amino ketone derived from aniline could be condensed with a β-ketoester to build the pyrrole ring with the necessary substituents in place.

Table 1: Comparison of Classical Pyrrole Ring Syntheses

| Synthesis Method | Key Reactants | General Description | Relevance to Target Compound |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl Compound + Primary Amine (Aniline) | Acid-catalyzed condensation to form the pyrrole ring. acs.org | Directly installs the N-phenyl group. Requires a specific 1,4-dicarbonyl precursor to yield the C2-carboxylate. |

| Hantzsch | β-Ketoester + α-Haloketone + Primary Amine (Aniline) | Condensation reaction that assembles the pyrrole ring from three components. mdpi.com | Versatile method for producing highly substituted pyrrole esters, which can be hydrolyzed. |

| Knorr | α-Amino Ketone + β-Ketoester | Condensation reaction that is highly effective for a wide range of pyrrole derivatives. google.com | An α-anilino ketone can be used to introduce the N-phenyl group during ring formation. |

An alternative to building the ring from scratch is to start with a pre-formed pyrrole and introduce the phenyl and carboxyl groups in separate, directed steps. This can be achieved in two primary ways: N-arylation of a pyrrole-2-carboxylate or C2-carboxylation of N-phenylpyrrole.

N-Arylation of Pyrrole-2-Carboxylic Acid or its Esters : This approach begins with a pyrrole ring already functionalized at the C2 position with a carboxylic acid or, more commonly, an ester like ethyl pyrrole-2-carboxylate. The N-phenyl group is then introduced via catalytic cross-coupling reactions (see section 2.1.3). Copper-catalyzed Ullmann-type couplings have been shown to be effective for the N-arylation of ethyl pyrrole-2-carboxylate with aryl halides. organic-chemistry.orgnih.gov

C2-Functionalization of N-Phenylpyrrole : This strategy starts with the key intermediate N-phenylpyrrole and introduces the carboxylic acid group at the C2 position. The high electron density of the pyrrole ring makes it susceptible to electrophilic attack, which typically occurs at the C2 position. mdpi.com This can be exploited through various carboxylation techniques (see section 2.1.4).

Modern catalytic methods are highly efficient for forming the C-N bond between a pyrrole nitrogen and a phenyl ring. These reactions can be applied to pyrrole itself to generate the N-phenylpyrrole intermediate, or to a C2-functionalized pyrrole.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for N-arylation. organic-chemistry.org It involves the reaction of an amine (the pyrrole N-H) with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org The choice of ligand is crucial for the reaction's success, with various generations of sterically hindered phosphine ligands developed to improve scope and efficiency. The generally accepted mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, association of the pyrrole anion, and subsequent reductive elimination to form the N-phenylpyrrole and regenerate the catalyst.

Ullmann Condensation : The Ullmann reaction is a classical copper-catalyzed method for forming aryl-nitrogen bonds. mdpi.com Traditional Ullmann conditions often require harsh temperatures, but modern protocols employ various ligands to facilitate the reaction under milder conditions. nih.gov Copper(I) iodide (CuI) is a common catalyst, often used with ligands such as diamines or amino acids like pyrrole-2-carboxylic acid itself. nih.govnih.gov These ligand-promoted Ullmann-type reactions are effective for the N-arylation of pyrroles with aryl iodides and bromides. nih.govnih.gov

Introducing a carboxylic acid group onto the C2 position of N-phenylpyrrole is a key final step in several synthetic routes.

Metallation and Carboxylation : A common and effective method is the directed ortho-metallation of N-phenylpyrrole. The pyrrole ring can be deprotonated at the C2 position using a strong base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.org The resulting 2-lithiated intermediate is a potent nucleophile that can be quenched with carbon dioxide (CO2), typically from dry ice or a stream of CO2 gas, to form the lithium carboxylate salt. mdpi.com Acidic workup then yields this compound. Zincation of N-phenylpyrrole using a lithium-zincate base has also been explored to achieve selective C2-functionalization. wikipedia.org

Vilsmeier-Haack Formylation and Subsequent Oxidation : The Vilsmeier-Haack reaction is an efficient method for formylating electron-rich aromatic rings, including N-phenylpyrrole. organic-chemistry.orgijpcbs.com The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and an N,N-disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). chemtube3d.com This introduces a formyl group (-CHO) selectively at the C2 position. The resulting 1-phenyl-1H-pyrrole-2-carbaldehyde can then be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO4, Ag2O).

Synthesis of Key Intermediates for this compound Elaboration

Many synthetic routes to the target compound rely on the initial preparation of a key intermediate, which is then further modified. The most crucial of these is N-phenylpyrrole.

N-phenylpyrrole serves as the foundational scaffold for subsequent C2-carboxylation. Its synthesis is well-established and can be accomplished through several high-yielding methods.

Paal-Knorr Synthesis : As previously mentioned, the reaction between a 1,4-dicarbonyl compound (such as 2,5-hexanedione (B30556) or its precursor 2,5-dimethoxytetrahydrofuran) and aniline is a primary method for preparing N-phenylpyrroles. rsc.org

Catalytic N-Arylation of Pyrrole : The Buchwald-Hartwig amination and Ullmann condensation reactions are state-of-the-art methods for directly coupling pyrrole with an aryl halide (e.g., iodobenzene) to form N-phenylpyrrole. organic-chemistry.orgnih.gov These methods offer broad functional group tolerance and generally provide high yields.

Table 2: Selected Methods for the Synthesis of N-Phenylpyrrole

| Method | Reactants | Catalyst/Reagents | Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Paal-Knorr | Hexane-2,5-dione, Aniline | HCl (cat.), Methanol | Reflux, 15 min | ~52% (for 2,5-dimethyl derivative) | rsc.org |

| Ullmann Coupling | Pyrrole, Iodobenzene | CuI, N,N'-Dimethylethylenediamine | K₂CO₃, Toluene, 110 °C | Good to excellent yields | nih.gov |

| Buchwald-Hartwig | Pyrrole, Aryl Bromide | Pd₂(dba)₃, Ligand (e.g., XPhos) | NaOtBu, Toluene | High yields, broad scope | organic-chemistry.org |

| Ullmann Coupling | Pyrrole-2-carboxaldehyde, Iodobenzene | CuI, Ligand 2 | K₃PO₄, Toluene | 89% (for N-phenylpyrrole-2-carboxaldehyde) | organic-chemistry.org |

Preparation of Pyrrole-2-Carboxylic Acid Esters and Amides

The esters and amides of this compound are crucial intermediates and target molecules in their own right. Their synthesis is often achieved from the parent carboxylic acid or through multi-step reactions that build the pyrrole ring with the desired ester or amide functionality already in place.

Ester Synthesis: A primary route to pyrrole-2-carboxylic acid esters involves the acylation of pyrrole followed by alcoholysis. A versatile, large-scale procedure that avoids moisture-sensitive organometallic reagents starts with the reaction of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. orgsyn.org This intermediate is then treated with an alcohol, such as ethanol (B145695) in the presence of sodium, to yield the corresponding ethyl pyrrole-2-carboxylate. orgsyn.org This method is adaptable for various alcohols to produce different esters. orgsyn.org For instance, methyl 1-phenyl-1H-pyrrole-2-carboxylate is a direct precursor that can be hydrolyzed, often using a base like sodium hydroxide (B78521) in a refluxing aqueous solution, to yield this compound. chemicalbook.com

Another approach involves the photochemical [3+2] cycloaddition of alkynes and isocyanides. For example, the reaction of ethyl 2-isocyanoacetate with ethynylbenzene using an iridium-based photosensitizer can produce ethyl 4-phenyl-1H-pyrrole-2-carboxylate. acs.org

Amide Synthesis: Amides of this compound are commonly prepared by activating the carboxylic acid followed by reaction with an amine. Standard coupling agents like 1-hydroxybenzotriazole (B26582) (HOBT) and benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to facilitate the reaction between the carboxylic acid and an amine. acs.org The synthesis of pyrrole-2-carboxamides has been explored for various applications, often involving the coupling of a pyrrole-2-carboxylic acid with different amine moieties. nih.govgoogle.com A general method involves treating the acid with an amine in the presence of a coupling agent in a suitable solvent like DMF. acs.org Alternatively, the free acid can be converted to an acyl chloride using a reagent like oxalyl chloride, which then readily reacts with an amine to form the amide. nih.gov

The following table summarizes representative methods for the synthesis of pyrrole-2-carboxylic acid esters and amides.

Table 1: Synthetic Methods for Pyrrole-2-Carboxylic Acid Esters and Amides

| Derivative | Method | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Ethyl pyrrole-2-carboxylate | Acylation-Alcoholysis | Pyrrole, Trichloroacetyl chloride, Sodium ethoxide/Ethanol | Facile, large-scale, versatile for various esters. | orgsyn.org |

| Ethyl 4-phenyl-1H-pyrrole-2-carboxylate | Photochemical [3+2] Cycloaddition | Ethyl 2-isocyanoacetate, Ethynylbenzene, Ir(ppy)₂(bpy)PF₆ | Regioselective, mild conditions, broad functional group tolerance. | acs.org |

| Pyrrole-2-carboxamides | Amide Coupling | Pyrrole-2-carboxylic acid, Amine, BOP, HOBT, Triethylamine | Standard peptide coupling conditions, good yields. | acs.org |

| Pyrrole-2-carboxamides | Acyl Chloride Formation | Pyrrole-2-carboxylic acid, Oxalyl chloride, Amine | Intermediate acyl chloride is highly reactive. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is an area of increasing focus, aiming to reduce environmental impact through the use of safer solvents, catalysts, and energy sources.

Eliminating volatile organic solvents is a core tenet of green chemistry, leading to safer processes and reduced waste. researchgate.netresearchgate.net Solvent-free synthesis of pyrroles, often utilizing high-speed vibration milling or microwave irradiation, has emerged as a promising alternative. researchgate.netresearchgate.net The Paal-Knorr reaction, a classic method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine, can be performed under solvent-free conditions. For example, reacting hexane-2,5-dione with various amines without a solvent, sometimes with a catalyst, can produce N-substituted pyrroles in high yields. researchgate.netpensoft.net This approach is highly atom-economical and environmentally benign. organic-chemistry.org The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole has been successfully demonstrated in various solvents, including water, as well as under solvent-free conditions, highlighting the feasibility of greener alternatives. researchgate.net

Moving away from heavy metal catalysts towards catalyst-free or more benign organocatalytic systems is another key aspect of green synthesis.

Catalyst-Free: The Paal-Knorr condensation can proceed in hot water without any added catalyst, making it an exceptionally green method. researchgate.net A three-component synthesis of tetrasubstituted pyrroles from a primary amine, dialkyl acetylenedicarboxylate, and β-nitrostyrene has been developed that proceeds without any catalyst or solvent and can be scaled up. organic-chemistry.org

Organocatalysis: Naturally occurring organic acids, such as ascorbic acid or L-tryptophan, have been employed as recyclable organocatalysts for the Paal-Knorr reaction under solvent-free conditions, affording products in moderate to excellent yields. researchgate.net Oxalic acid has been used to catalyze the one-pot synthesis of N-substituted pyrrole-2-carbaldehydes from carbohydrates and primary amines. nih.gov These methods avoid the toxicity and cost associated with metal catalysts.

Alternative energy sources can dramatically reduce reaction times and improve energy efficiency compared to conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Paal-Knorr synthesis of pyrroles. pensoft.netjmest.orgpensoft.net Reactions that take hours under conventional heating can often be completed in minutes, frequently with higher yields. pensoft.netpensoft.net For instance, the synthesis of N-substituted pyrroles from 2,5-hexanedione and primary amines is greatly expedited by microwave activation. pensoft.net This technique has been applied to synthesize a wide variety of pyrrole derivatives, including pyrrole-2-carboxamides, under solvent-free conditions or in green solvents like water. pensoft.netpensoft.net

Photochemical Synthesis: Photochemical methods offer mild and selective routes for constructing pyrrole rings. rsc.org A notable example is the visible-light-mediated photoredox [3+2] cycloaddition of alkynes and isocyanides, which provides access to functionalized pyrroles like ethyl 4-phenyl-1H-pyrrole-2-carboxylate under mild conditions. acs.org This approach represents a sustainable alternative to traditional transition-metal-catalyzed methods. acs.org

Table 2: Green Synthesis Approaches for Pyrrole Derivatives

| Approach | Method | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Paal-Knorr Condensation | Hexane-2,5-dione, aniline, heat | Environmentally benign, reduced waste. | researchgate.net |

| Organocatalysis | Paal-Knorr Condensation | Hexane-2,5-dione, amines, ascorbic acid, solvent-free | Recyclable catalyst, avoids toxic metals. | researchgate.net |

| Microwave-Assisted | Paal-Knorr Condensation | 1,4-dicarbonyls, amines, microwave irradiation (e.g., 120-160°C, 15-20 min) | Drastically reduced reaction times, often higher yields. | pensoft.net |

| Photochemical | [3+2] Cycloaddition | Alkyne, isocyanide, photoredox catalyst, visible light | Mild conditions, high regioselectivity, atom-economical. | acs.org |

Scale-Up Considerations and Process Optimization in the Synthesis of this compound

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For this compound, process optimization is key to achieving a commercially viable synthesis.

Key considerations for scale-up include:

Reagent Selection: Utilizing readily available, inexpensive, and less hazardous starting materials is crucial. For example, the Paal-Knorr synthesis often relies on accessible 1,4-dicarbonyl compounds and primary amines. researchgate.net

Catalyst Efficiency: If a catalyst is used, its activity, stability, and potential for recycling are important. The use of a reusable solid acid catalyst, such as sulfonic acid-functionalized reduced graphene oxide (SA-rGO), has been shown to be effective for the gram-scale synthesis of carboxylic acids and is riveting from an industrial perspective due to its high reusability. nih.gov

Reaction Conditions: Optimizing temperature, pressure, and reaction time is essential to maximize yield and throughput while ensuring safety. Solvent-free reactions or the use of water as a solvent can simplify workup procedures and reduce waste streams on a large scale. researchgate.netresearchgate.net

Purification: Developing a scalable and efficient purification method, such as crystallization over chromatography, is critical for obtaining the final product with the required purity at a low cost. orgsyn.org

For example, a practical, large-scale synthesis of pyrrole-2-carboxylic acid derivatives has been described that avoids sensitive reagents and allows for straightforward purification. orgsyn.org Furthermore, research into the synthesis of related building blocks, like 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, has demonstrated production on a semi-industrial scale (up to 1 kg), indicating that robust processes for substituted pyrrole carboxylic acids are achievable. digitellinc.com

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of 1 Phenyl 1h Pyrrole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in ¹H and ¹³C NMR spectra, along with correlations from two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms in 1-phenyl-1H-pyrrole-2-carboxylic acid can be established.

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl and pyrrole (B145914) rings, as well as the carboxylic acid proton. The integration of these signals would confirm the number of protons in each chemical environment.

The protons of the pyrrole ring (H3, H4, and H5) would typically appear as multiplets in the aromatic region of the spectrum. Based on data for the related compound pyrrole-2-carboxylic acid, these protons are expected to resonate at specific chemical shifts. For instance, in pyrrole-2-carboxylic acid, the pyrrole protons appear at approximately 6.15, 6.75, and 6.97 ppm. biosynth.comchemicalbook.com The presence of the N-phenyl group in this compound would influence these shifts.

The five protons of the phenyl group would also appear in the aromatic region, likely as a complex multiplet, due to their various electronic environments. The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, which is a characteristic feature for carboxylic acids. nist.gov This signal's broadness is due to hydrogen bonding, and its disappearance upon the addition of D₂O would confirm its identity as an acidic proton.

The coupling constants (J-values) between adjacent protons on the pyrrole ring would provide information about their connectivity. For example, the coupling between H3 and H4, and H4 and H5 would be observable.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | 10.0 - 12.0 | br s | - |

| Phenyl-H (ortho) | 7.2 - 7.6 | m | - |

| Phenyl-H (meta) | 7.2 - 7.6 | m | - |

| Phenyl-H (para) | 7.2 - 7.6 | m | - |

| Pyrrole-H5 | 6.8 - 7.2 | dd | J(H5,H4) ≈ 2-3, J(H5,H3) ≈ 1-2 |

| Pyrrole-H3 | 6.5 - 6.9 | dd | J(H3,H4) ≈ 3-4, J(H3,H5) ≈ 1-2 |

| Pyrrole-H4 | 6.0 - 6.4 | t | J(H4,H3) ≈ 3-4, J(H4,H5) ≈ 2-3 |

Note: The predicted values are based on the analysis of related structures and general NMR principles. Actual experimental values may vary.

¹³C NMR Spectral Analysis: Chemical Shifts and DEPT Information

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to its molecular formula C₁₁H₉NO₂. nih.govchemspider.com

The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region of the spectrum, around 160-180 ppm. wisc.edulibretexts.org The carbons of the phenyl and pyrrole rings would appear in the aromatic region (approximately 110-140 ppm). For comparison, the carbon signals for pyrrole-2-carboxylic acid have been reported. chemicalbook.com The attachment of the phenyl group at the nitrogen atom would cause shifts in the positions of the pyrrole carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be instrumental in distinguishing between methine (CH) and quaternary carbons. The phenyl ring would show four methine signals and two quaternary signals (one of which is attached to the pyrrole nitrogen). The pyrrole ring would exhibit three methine signals and one quaternary signal (C2, attached to the carboxylic acid).

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT Information |

| C=O (Carboxylic Acid) | 160 - 175 | Quaternary (C) |

| Phenyl-C (ipso) | 135 - 145 | Quaternary (C) |

| Phenyl-C (ortho, meta, para) | 120 - 130 | Methine (CH) |

| Pyrrole-C2 | 125 - 135 | Quaternary (C) |

| Pyrrole-C5 | 115 - 125 | Methine (CH) |

| Pyrrole-C3 | 110 - 120 | Methine (CH) |

| Pyrrole-C4 | 105 - 115 | Methine (CH) |

Note: The predicted values are based on the analysis of related structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, NOESY for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the adjacent protons on the pyrrole ring (H3-H4, H4-H5) and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for each protonated carbon in the phenyl and pyrrole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of this compound, NOESY could show correlations between the ortho-protons of the phenyl ring and the H5 proton of the pyrrole ring, confirming their relative orientation.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₉NO₂), the expected exact mass is 187.0633 g/mol . nih.gov An HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

The fragmentation of this compound under ESI-MS/MS conditions would provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). nist.govlibretexts.org The fragmentation of the pyrrole ring and the loss of the phenyl group could also be observed. For instance, a characteristic fragmentation of pyrrole derivatives can involve the cleavage of the side chain from the pyrrole ring.

A plausible fragmentation pathway in negative ion mode would be the initial loss of CO₂ from the deprotonated molecule [M-H]⁻ to form a stable 1-phenylpyrrole (B1663985) anion. Further fragmentation of the phenylpyrrole core could also occur. Analysis of these fragmentation patterns would provide definitive confirmation of the structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of this compound, GC-MS serves as an effective tool for assessing the purity of a sample. The gas chromatogram would ideally show a single, sharp peak, indicating the presence of a single volatile and thermally stable compound. The retention time of this peak is a characteristic feature of the compound under specific chromatographic conditions.

A hypothetical GC-MS data table for a pure sample of this compound is presented below.

Interactive Data Table: Hypothetical GC-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | 15.2 |

| Molecular Ion (M+) [m/z] | 187 |

| Key Fragment Ions [m/z] | 142 (M-COOH), 77 (C6H5+), 65 (C5H5+) |

| Purity (as determined by peak area %) | >99% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The carboxylic acid group gives rise to two very distinctive IR absorptions. libretexts.org A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com The C=O (carbonyl) stretching vibration typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. libretexts.org For dimeric carboxylic acids, this band is commonly observed around 1710 cm⁻¹. libretexts.org Conjugation with the pyrrole ring is expected to lower this frequency by 20-30 cm⁻¹. libretexts.org The C-O stretching vibration of the carboxylic acid would be visible in the 1210-1320 cm⁻¹ region. orgchemboulder.com

The IR spectrum will also display absorptions characteristic of the pyrrole and phenyl rings. For pyrrole itself, the N-H stretching vibration is observed around 3222 cm⁻¹. researchgate.net The in-plane N-H stretching and C-C in-ring stretching modes in pyrrole have been reported at 3396 cm⁻¹ and 1571 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic phenyl ring and the pyrrole ring would likely be observed in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) | libretexts.orgorgchemboulder.com |

| Carboxylic Acid | C=O Stretch (conjugated, dimeric) | ~1680-1710 | libretexts.org |

| Carboxylic Acid | C-O Stretch | 1210-1320 | orgchemboulder.com |

| Pyrrole Ring | N-H Stretch | ~3222 | researchgate.net |

| Aromatic/Pyrrole Rings | C=C Stretch | 1450-1600 | |

| Aromatic Ring | C-H Stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The presence of both a phenyl ring and a pyrrole ring in this compound suggests that the molecule will absorb in the UV region.

The extent of conjugation in a molecule significantly influences its UV-Vis absorption spectrum. openstax.org An increase in conjugation leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). youtube.comfiveable.melibretexts.orglibretexts.org The π-electron systems of the phenyl and pyrrole rings in this compound are conjugated, which is expected to result in absorption maxima at longer wavelengths compared to the individual, non-conjugated chromophores. For instance, benzene (B151609) exhibits a characteristic absorption around 254 nm. libretexts.org The absorption bands for pyrrole are reported at 250 nm and 287 nm, attributed to π-π* transitions. researchgate.netresearchgate.net The linkage of these two ring systems, along with the carboxyl group, creates an extended conjugated system, which should shift the absorption maximum to a longer wavelength.

The polarity of the solvent can influence the electronic absorption spectrum of a molecule. youtube.comekb.eg Polar solvents can interact with the solute through hydrogen bonding, which can affect the energy levels of the electronic states. youtube.com For 1-phenylpyrrole, theoretical calculations have shown that in a polar solvent like acetonitrile, the charge transfer state is stabilized. nih.gov This can lead to changes in the position and intensity of the absorption bands. Generally, polar solvents can cause a broadening of the absorption peaks, diminishing the fine structure that might be observable in non-polar solvents. youtube.com

Interactive Data Table: Expected UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Expected λmax (nm) | Rationale | Reference |

| Hexane (B92381) (non-polar) | ~260-290 | Reflects the baseline electronic transitions of the conjugated system with potentially resolved fine structure. | researchgate.netlibretexts.orgresearchgate.net |

| Ethanol (B145695) (polar, protic) | >290 | Potential for a bathochromic shift due to stabilization of the excited state through hydrogen bonding. | youtube.comnih.gov |

| Acetonitrile (polar, aprotic) | >290 | Stabilization of charge transfer states, leading to a red shift. | nih.gov |

X-ray Crystallography for Solid-State Structural Determination

The molecular structure of this compound is defined by the spatial arrangement of its three key components: the pyrrole ring, the carboxylic acid group, and the N-phenyl substituent. In the parent compound, pyrrole-2-carboxylic acid, the pyrrole ring and the carboxylic acid group are nearly coplanar. This planarity is a consequence of the delocalization of π-electrons across the conjugated system. For PCA, a small dihedral angle of 11.7(3)° has been observed between the plane of the pyrrole ring and the plane of the carboxylic acid group. nih.gov

Table 1: Expected Torsion Angles in this compound Based on Analogous Structures

| Torsion Angle | Expected Value (°) | Rationale |

| Pyrrole C2-C(O)OH | ~0-15 | Conjugation between the pyrrole ring and the carboxylic acid group promotes planarity. |

| Pyrrole N-C(phenyl) | ~30-60 | Steric hindrance between the phenyl and pyrrole rings prevents coplanarity. |

The solid-state architecture of this compound is predicted to be dominated by strong intermolecular hydrogen bonds and supplemented by weaker interactions such as π-stacking.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). In the crystal structure of pyrrole-2-carboxylic acid, molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov These dimers are a very common and stable motif for carboxylic acids. It is highly probable that this compound will also exhibit this dimeric hydrogen bonding pattern.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for the analysis of this compound, ensuring its chemical purity and monitoring its formation during synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for the separation of any potential isomers or impurities. A reversed-phase HPLC method would be the most common approach for this compound.

While a specific, validated HPLC method for this compound is not detailed in the available literature, a method for the related compound 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- provides a solid starting point for method development. sielc.com This method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

Table 2: Representative HPLC Conditions for the Analysis of Pyrrole Carboxylic Acids

| Parameter | Condition | Purpose |

| Column | C18 (e.g., Newcrom R1) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | Eluent system for separating compounds based on polarity. |

| Detection | UV at ~254 nm or ~290 nm | The aromatic rings of the compound allow for strong UV absorbance. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Temperature | Ambient or controlled (e.g., 30 °C) | To ensure reproducible retention times. |

This type of HPLC setup would effectively separate this compound from more polar starting materials or less polar byproducts.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

In the synthesis of various substituted pyrroles, TLC is routinely used to determine the reaction's endpoint. rsc.org For a compound like this compound, a silica (B1680970) gel plate would serve as the stationary phase, and a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, would be used as the mobile phase. The relative polarity of the starting materials and the product will dictate their retention factors (Rf values).

Table 3: Typical TLC System for Monitoring the Synthesis of this compound

| Parameter | Description | Details |

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent suitable for separating compounds of varying polarity. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | The ratio can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). |

| Visualization | UV light (254 nm) and/or chemical stain (e.g., vanillin (B372448) or potassium permanganate) | The aromatic nature of the compound allows for visualization under UV light. Staining can be used for compounds that are not UV-active. |

By spotting the reaction mixture alongside the starting materials on a TLC plate, a chemist can visually track the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, thereby determining the optimal time to terminate the reaction.

Chemical Reactivity and Derivatization Strategies of 1 Phenyl 1h Pyrrole 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a wide array of transformations to yield various derivatives.

Esterification of 1-phenyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. athabascau.camasterorganicchemistry.com

The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com

| Reactant (Alcohol) | Catalyst | Product | Yield (%) | Reference |

| Methanol | H₂SO₄ | Methyl 1-phenyl-1H-pyrrole-2-carboxylate | Not specified | commonorganicchemistry.com |

| Ethanol (B145695) | H₂SO₄ | Ethyl 1-phenyl-1H-pyrrole-2-carboxylate | Not specified | commonorganicchemistry.com |

Table 1: Examples of Esterification Reactions of this compound

The synthesis of amide derivatives from this compound is a crucial transformation for the development of biologically active compounds. This can be achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine to form the amide. For instance, N-(3-Phenyl-2-propynoyl)-1-phenyl-1H-pyrrole-2-carboxamide has been synthesized from 1-phenyl-1H-pyrrole and an acyl isocyanate intermediate. mdpi.comscispace.com Research has also focused on the synthesis of various N-substituted pyrrole-2-carboxamides for their potential as therapeutic agents. researchgate.netnih.gov

| Amine | Coupling Agent/Method | Product | Yield (%) | Reference |

| 3-Phenyl-2-propynamide | Oxalyl chloride (to form acyl isocyanate) | N-(3-Phenyl-2-propynoyl)-1-phenyl-1H-pyrrole-2-carboxamide | 46 | mdpi.com |

| Substituted anilines | Not specified | 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | Good to excellent | researchgate.net |

Table 2: Examples of Amidation Reactions

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde. The reduction to the primary alcohol, (1-phenyl-1H-pyrrol-2-yl)methanol, is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. wikipedia.org The mechanism involves the initial deprotonation of the carboxylic acid by the hydride reagent, followed by the reduction of the resulting carboxylate salt. scispace.commdpi.com

The partial reduction to the corresponding aldehyde, 1-phenyl-1H-pyrrole-2-carbaldehyde, is more challenging as aldehydes are more readily reduced than carboxylic acids. Therefore, this transformation often requires milder reducing agents or a two-step process involving the conversion of the carboxylic acid to a derivative that can be more easily controlled during reduction, such as an acyl chloride or an ester. For instance, the reduction of pyrrole-2-carboxylic acids to their corresponding aldehydes has been achieved via enzymatic CO₂ fixation coupled with a carboxylic acid reductase. mdpi.com

| Reagent | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | (1-Phenyl-1H-pyrrol-2-yl)methanol | wikipedia.org |

| Carboxylic Acid Reductase (CAR) | 1-Phenyl-1H-pyrrole-2-carbaldehyde | mdpi.com |

Table 3: Reduction of this compound

Decarboxylation of this compound, which involves the removal of the carboxyl group as carbon dioxide, can be achieved under certain conditions. For the parent pyrrole-2-carboxylic acid, decarboxylation is subject to acid catalysis in strongly acidic solutions. researchgate.netresearchgate.net This process can lead to the formation of 1-phenyl-1H-pyrrole.

More synthetically useful are decarboxylative cross-coupling reactions, where the carboxylic acid is coupled with another molecule, such as an aryl halide, with the concurrent loss of CO₂. wikipedia.org These reactions are typically catalyzed by transition metals like palladium or copper and offer a powerful method for forming new carbon-carbon bonds. nih.govacs.org For instance, copper-catalyzed decarboxylative coupling of aryl halides with phenylpropiolic acid has been performed in water. daneshyari.com

| Reaction Type | Reagents/Catalyst | Product | Reference |

| Acid-catalyzed Decarboxylation | Strong Acid (e.g., HClO₄) | 1-Phenyl-1H-pyrrole | researchgate.netresearchgate.net |

| Decarboxylative Cross-Coupling | Aryl Halide, Pd or Cu catalyst | Arylated 1-phenyl-1H-pyrrole | wikipedia.orgnih.gov |

Table 4: Decarboxylation and Decarboxylative Coupling Reactions

This compound can be converted to its corresponding acyl halide, typically the acyl chloride, which is a highly reactive intermediate for the synthesis of other carboxylic acid derivatives. This transformation is commonly carried out using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. For example, 1-phenyl-1H-pyrrole-3-carboxylic acid has been converted to the corresponding carbonyl chloride using thionyl chloride. mdpi.com Similarly, various substituted pyrrole-2-carbonyl chlorides have been synthesized using oxalyl chloride. nih.gov

The resulting 1-phenyl-1H-pyrrole-2-carbonyl chloride is a versatile electrophile that can readily react with a variety of nucleophiles, including alcohols to form esters, amines to form amides, and arenes in Friedel-Crafts acylation reactions, often with higher yields and under milder conditions than the parent carboxylic acid. researchgate.net

| Reagent | Product | Reference |

| Thionyl chloride (SOCl₂) | 1-Phenyl-1H-pyrrole-2-carbonyl chloride | mdpi.com |

| Oxalyl chloride | 1-Phenyl-1H-pyrrole-2-carbonyl chloride | nih.gov |

Table 5: Acyl Halide Formation

Electrophilic Aromatic Substitution on the Pyrrole (B145914) and Phenyl Rings

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its nucleophilicity. nih.gov Electrophilic attack generally occurs preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate (arenium ion) through resonance. wikipedia.org When the C2 position is occupied by the carboxylic acid group, substitution is expected to occur at the C5 position. The phenyl group attached to the nitrogen is also susceptible to electrophilic substitution, although the pyrrole ring is generally more reactive. The directing effect of the pyrrolyl group on the phenyl ring is typically ortho- and para-directing.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nitration: The nitration of pyrroles requires mild conditions to avoid polymerization or decomposition, which can occur with strong nitrating agents like a mixture of nitric acid and sulfuric acid. mbbcollege.in For instance, the nitration of 1-methyl-2,3,4-trinitropyrrole has been achieved using metal nitrate and sulfuric acid. researchgate.net

Halogenation: Pyrroles react readily with halogens, often leading to polyhalogenated products. wikipedia.org Selective monohalogenation can be achieved under specific conditions. For example, the bromination and chlorination of 1-substituted pyrroles have been studied. acs.org

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions on pyrroles can be used to introduce acyl or alkyl groups. Due to the high reactivity of the pyrrole ring, milder Lewis acids are often sufficient as catalysts. wikipedia.org The acylation of 1-benzenesulfonyl-1H-pyrrole has been shown to be regioselective, with the position of substitution depending on the Lewis acid used. researchgate.net

The regioselectivity of these reactions on this compound will be influenced by the electronic effects of both the phenyl group at the N1 position and the carboxylic acid group at the C2 position. The carboxylic acid group is an electron-withdrawing group and will deactivate the pyrrole ring towards electrophilic attack, directing incoming electrophiles to the C4 position. However, the strong activating effect of the pyrrole nitrogen may still favor substitution at the C5 position. The outcome can be a mixture of products, and the precise regioselectivity would need to be determined experimentally.

| Reaction | Reagent | Expected Major Product(s) | Reference |

| Nitration | HNO₃/Ac₂O | 1-Phenyl-4-nitro-1H-pyrrole-2-carboxylic acid and/or 1-Phenyl-5-nitro-1H-pyrrole-2-carboxylic acid | wikipedia.orgmbbcollege.in |

| Bromination | Br₂ | Polybrominated derivatives | wikipedia.orgacs.org |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | Acylation at C4 or C5 of the pyrrole ring | researchgate.netwikipedia.org |

Table 6: Potential Electrophilic Aromatic Substitution Reactions

Halogenation (Bromination, Chlorination, Iodination)

Halogenation of this compound and its derivatives provides valuable intermediates for further functionalization, particularly in cross-coupling reactions. The regioselectivity of halogenation is dependent on the specific halogenating agent and reaction conditions.

Bromination: Direct bromination of pyrrole derivatives can be achieved using various brominating agents. While specific studies on this compound are limited, the bromination of related compounds suggests that the reaction would proceed at the C4 and C5 positions of the pyrrole ring.

Chlorination: The chlorination of the methyl ester of this compound has been reported to yield a mixture of monochloro (at the 4- and 5-positions), dichloro (4,5-dichloro), and trichloro derivatives researchgate.net. This indicates that the pyrrole ring is readily chlorinated at the available positions. The use of N-chlorosuccinimide (NCS) is a common method for the chlorination of pyrrole rings organic-chemistry.orgnih.gov.

Iodination: Iodination of pyrrole derivatives can be accomplished with iodine in the presence of an oxidizing agent or with N-iodosuccinimide (NIS). The regioselectivity is expected to be similar to that of bromination and chlorination, favoring substitution at the C4 and C5 positions.

| Halogenation Reaction | Reagent | Expected Major Products |

| Bromination | Br2, NBS | 4-bromo- and 5-bromo-1-phenyl-1H-pyrrole-2-carboxylic acid |

| Chlorination | SO2Cl2, NCS | 4-chloro- and 5-chloro-1-phenyl-1H-pyrrole-2-carboxylic acid |

| Iodination | I2/HIO3, NIS | 4-iodo- and 5-iodo-1-phenyl-1H-pyrrole-2-carboxylic acid |

Nitration and Subsequent Reduction to Amino Derivatives

Nitration of the pyrrole ring is a well-established electrophilic substitution reaction. The resulting nitro derivatives are versatile intermediates that can be readily reduced to the corresponding amino compounds, which are valuable for the synthesis of a variety of heterocyclic systems and as precursors for further derivatization.

The nitration of 2-pyrrolecarbonitriles, which also possess an electron-withdrawing group at the 2-position, has been shown to yield a mixture of 4-nitro and 5-nitro isomers. By analogy, the nitration of this compound is expected to proceed at the C4 and C5 positions. The subsequent reduction of the nitro group to an amine can be achieved using standard reducing agents such as tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acetic acid. This provides a route to 4-amino- and 5-amino-1-phenyl-1H-pyrrole-2-carboxylic acid derivatives wikipedia.org.

| Reaction Step | Reagents | Expected Product |

| Nitration | HNO3/H2SO4 | 4-nitro- and 5-nitro-1-phenyl-1H-pyrrole-2-carboxylic acid |

| Reduction | SnCl2/HCl or H2/Pd-C | 4-amino- and 5-amino-1-phenyl-1H-pyrrole-2-carboxylic acid |

Sulfonation

The sulfonation of pyrrole and its derivatives can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid sigmaaldrich.com. Studies on the direct sulfonylation of 1-phenyl-1H-pyrrole have shown that the reaction with tosyl chloride in the presence of zinc oxide yields 1-phenyl-3-tosyl-1H-pyrrole as the major product, with the 2-tosyl isomer as a minor product organic-chemistry.org. This suggests that electrophilic attack at the C3 position is favored in the absence of a substituent at C2. However, the presence of the carboxylic acid group at the C2 position in this compound is expected to direct sulfonation to the C4 and C5 positions due to its electron-withdrawing nature.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are fundamental for the introduction of alkyl and acyl groups onto aromatic rings wikipedia.orglibretexts.orgmt.comorganic-chemistry.orgchemistrysteps.comyoutube.compearson.com. However, the application of these reactions to electron-deficient pyrroles, such as those bearing a carboxylic acid group, can be challenging. The carboxylic acid group deactivates the pyrrole ring towards electrophilic attack, and the Lewis acid catalyst can complex with the carboxyl group, further reducing its reactivity sigmaaldrich.comyoutube.comorganic-chemistry.org.

Friedel-Crafts Acylation: This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid like aluminum chloride wikipedia.orgsigmaaldrich.comchemistrysteps.comyoutube.comorganic-chemistry.org. For this compound, the deactivating effect of the carboxyl group would likely necessitate harsh reaction conditions, and the expected acylation would occur at the C4 or C5 position.

Friedel-Crafts Alkylation: Similar to acylation, the alkylation of this compound is expected to be difficult due to the deactivating nature of the carboxylic acid. If successful, alkylation would likely occur at the C4 or C5 positions of the pyrrole ring wikipedia.orgmt.comorganic-chemistry.orgyoutube.compearson.com.

Nucleophilic Reactivity and Organometallic Transformations

The deprotonation of the pyrrole ring C-H bonds using strong bases generates nucleophilic intermediates that can be trapped with various electrophiles. Furthermore, halogenated derivatives of this compound are excellent substrates for metal-catalyzed cross-coupling reactions.

Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic compounds. In the case of this compound, the carboxylic acid group can direct lithiation to the adjacent C3 position. Treatment with a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), can lead to deprotonation at the C3 position mt.comwikipedia.org. The resulting lithiated species can then be quenched with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce a range of substituents at the C3 position. It is also possible that deprotonation occurs at the C5 position, and the regioselectivity may be influenced by the specific base and reaction conditions used researchgate.netnih.govresearchgate.net.

Metal-Catalyzed Cross-Coupling Reactions at Pyrrole Ring Positions (Suzuki, Heck, Sonogashira, Negishi)

Halogenated derivatives of this compound are versatile precursors for the formation of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate mdpi.comyoutube.comnbinno.comnih.gov. Halogenated 1-phenyl-1H-pyrrole-2-carboxylates can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the halogenated position of the pyrrole ring mdpi.comwikipedia.orgnih.gov.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene libretexts.orgwikipedia.orgorganic-chemistry.orgchemrxiv.orgresearchgate.net. Iodo- or bromo-substituted this compound derivatives can react with various alkenes to introduce vinyl groups onto the pyrrole ring.

Sonogashira Coupling: The Sonogashira reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide organic-chemistry.orgnih.govsemanticscholar.orgbeilstein-journals.orgresearchgate.netnih.govacs.org. This reaction allows for the introduction of alkynyl substituents onto the pyrrole ring of halogenated this compound.

Negishi Coupling: The Negishi coupling utilizes a nickel or palladium catalyst to couple an organozinc reagent with an organic halide or triflate organic-chemistry.orgmt.comnih.govnih.govresearchgate.netsigmaaldrich.comdntb.gov.ua. Halogenated derivatives of this compound can be coupled with various organozinc reagents to form new carbon-carbon bonds.

| Cross-Coupling Reaction | Substrates | Catalyst System | Product |

| Suzuki | Halogenated Pyrrole + Boronic Acid | Pd catalyst, Base | Aryl/Alkyl-substituted Pyrrole |

| Heck | Halogenated Pyrrole + Alkene | Pd catalyst, Base | Alkenyl-substituted Pyrrole |

| Sonogashira | Halogenated Pyrrole + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted Pyrrole |

| Negishi | Halogenated Pyrrole + Organozinc Reagent | Pd or Ni catalyst | Aryl/Alkyl-substituted Pyrrole |

C-H Activation Strategies for Selective Functionalization

Carbon-hydrogen (C-H) activation is a powerful tool in modern organic synthesis that allows for the direct functionalization of otherwise unreactive C-H bonds. In the context of this compound, several C-H bonds are available for activation, and achieving selectivity is a key challenge. The carboxylic acid group at the 2-position can play a crucial role as a directing group, guiding a transition metal catalyst to a specific C-H bond.

Transition metal-catalyzed C-H functionalization often relies on the use of directing groups that coordinate to the metal center, bringing it into close proximity to a particular C-H bond. For this compound, the carboxylic acid moiety can serve as an effective directing group. Theoretical considerations and studies on analogous systems suggest that this directing group could facilitate the activation of the C-H bond at the C3 position of the pyrrole ring or the ortho-C-H bonds of the N-phenyl ring.

The inherent reactivity of the pyrrole ring itself also influences the site of functionalization. Pyrroles are electron-rich aromatic systems and are generally prone to electrophilic attack, with a preference for the C2 and C5 positions. While the C2 position is substituted, the C5 position remains a potential site for reaction. Therefore, C-H activation strategies must overcome this inherent electronic preference to achieve selective functionalization at other positions.

Research on various pyrrole derivatives has demonstrated the feasibility of C-H activation at different positions, often dictated by the choice of catalyst and directing group. For instance, rhodium and palladium catalysts are commonly employed for such transformations. While specific studies on the C-H activation of this compound are limited, the principles established with related compounds provide a strong foundation for predicting its reactivity.

Below is a table summarizing various C-H activation strategies applied to different pyrrole derivatives, illustrating the potential for selective functionalization.

| Catalyst System | Pyrrole Substrate | Position of Functionalization | Type of Functionalization | Reference |

| Rh(III) | N-phenylpyrrole | ortho-C-H of phenyl ring | Alkenylation | (Fagnou, 2007) |

| Pd(II) | N-pivaloylpyrrole | C2-H | Arylation | (Daugulis, 2005) |

| Ru(II) | 2-acetylpyrrole | C5-H | Arylation | (Ackermann, 2011) |

| Ir(I) | N-H pyrrole | C2-H | Borylation | (Hartwig, 2012) |

These examples highlight the versatility of C-H activation in modifying the pyrrole scaffold. For this compound, a judicious choice of catalyst and reaction conditions could potentially enable selective functionalization at the C3, C4, or C5 positions of the pyrrole ring, as well as at the ortho, meta, or para positions of the N-phenyl ring.

Reactions Involving the Pyrrole Nitrogen Atom

The pyrrole nitrogen atom in this compound is part of the aromatic system and is substituted with a phenyl group. This N-substitution has significant implications for its reactivity, particularly concerning N-alkylation and N-acylation reactions that typically involve the deprotonation of an N-H bond.

A crucial structural feature of this compound is the absence of a proton on the pyrrole nitrogen atom. The nitrogen is bonded to a carbon of the pyrrole ring and a carbon of the phenyl group, and it does not possess a hydrogen atom. Consequently, direct deprotonation of the pyrrole nitrogen to form an anion for subsequent N-alkylation or N-acylation is not possible.

For N-alkylation or N-acylation reactions to occur at the pyrrole nitrogen, the starting material must contain an N-H bond. A closely related compound that meets this requirement is pyrrole-2-carboxylic acid. In this analogous system, the N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic pyrrolide anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives.

The general scheme for the N-alkylation and N-acylation of pyrrole-2-carboxylic acid is as follows:

Deprotonation: The pyrrole-2-carboxylic acid is treated with a base (e.g., sodium hydride, potassium carbonate) to remove the proton from the nitrogen atom, forming the corresponding pyrrolide anion.

Nucleophilic Attack: The resulting anion attacks an alkylating or acylating agent (e.g., methyl iodide, acetyl chloride), leading to the formation of a new bond at the nitrogen atom.

The table below provides examples of N-alkylation and N-acylation reactions on pyrrole derivatives that possess an N-H bond, illustrating the general strategies that would be applicable to such systems.

| Pyrrole Substrate | Reagent | Product | Reaction Type |

| Pyrrole-2-carboxylate | Methyl iodide | N-methyl-pyrrole-2-carboxylate | N-Alkylation |

| Pyrrole | Benzoyl chloride | N-benzoylpyrrole | N-Acylation |

| 2,5-dimethylpyrrole | Ethyl bromoacetate | N-(ethoxycarbonylmethyl)-2,5-dimethylpyrrole | N-Alkylation |

常见问题

Q. What are the common synthetic routes for 1-phenyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves coupling reactions or functionalization of pyrrole derivatives. A high-yield (91%) method uses a palladium-catalyzed cross-coupling approach, as described in a 2023 medicinal chemistry study. Key steps include:

- Reagents : Aryl halides and pyrrole-2-carboxylic acid derivatives.

- Conditions : DMSO solvent, room temperature, and stoichiometric control of reactants.

- Yield Optimization : Precursor purification, inert atmosphere, and catalyst loading adjustments (e.g., 1 mol% Pd(OAc)₂) .

Data Table:

| Parameter | Value |

|---|---|

| Yield | 91% |

| Melting Point | 163–165°C |

| Key NMR Signals (δ) | 6.28–6.30 (pyrrole-H), 12.16 (COOH) |

Q. How is the structural characterization of this compound performed?

Structural elucidation combines X-ray crystallography and NMR spectroscopy :

- X-ray : Reveals intermolecular hydrogen bonding (N–H⋯O and O–H⋯O) forming centrosymmetric dimers and chains .

- 1H NMR : Distinct peaks for pyrrole protons (δ 6.28–7.47) and carboxylic acid (δ 12.16) confirm substitution patterns .

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. What role does this compound play in synthesizing sodium channel inhibitors?

This compound serves as a key intermediate in developing Nav1.3 voltage-gated sodium channel inhibitors. Derivatives with acyl sulfonamide substitutions exhibit state-dependent inhibition, critical for treating neurological disorders.

Q. How does the solid-state structure influence reactivity and catalytic applications?

The crystal structure reveals R₂²(10) hydrogen-bonded dimers , which stabilize the molecule and dictate its:

Q. What strategies resolve enantiomers of atropisomeric derivatives, and how is absolute configuration determined?

For biphenyl-pyrrole derivatives:

- Optical Resolution : Chiral column chromatography (e.g., Chiralpak IA) separates enantiomers .

- Absolute Configuration : Single-crystal X-ray diffraction with anomalous scattering or circular dichroism (CD) spectroscopy confirms stereochemistry .

Data Table (Resolution Example):

| Derivative | Enantiomeric Excess (ee) | Method |

|---|---|---|

| 1-[(3-Carboxybiphenyl)-2-yl]pyrrole | 99% | X-ray + CD |

Q. How can computational methods predict biological activity of derivatives?

Q. How to address contradictions in reported biological activities through experimental design?

Discrepancies in activity (e.g., varying IC₅₀ across studies) arise from:

- Substitution Patterns : Para vs. meta substituents alter steric and electronic effects.

- Experimental Variables : Cell-line specificity (HEK293 vs. neuronal cells).

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。